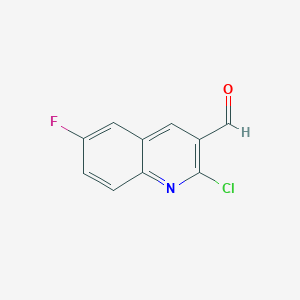

2-Chloro-6-fluoroquinoline-3-carbaldehyde

CAS No.: 749920-54-5

Cat. No.: VC3838882

Molecular Formula: C10H5ClFNO

Molecular Weight: 209.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 749920-54-5 |

|---|---|

| Molecular Formula | C10H5ClFNO |

| Molecular Weight | 209.6 g/mol |

| IUPAC Name | 2-chloro-6-fluoroquinoline-3-carbaldehyde |

| Standard InChI | InChI=1S/C10H5ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-5H |

| Standard InChI Key | AWXUFNXARKHKDY-UHFFFAOYSA-N |

| SMILES | C1=CC2=NC(=C(C=C2C=C1F)C=O)Cl |

| Canonical SMILES | C1=CC2=NC(=C(C=C2C=C1F)C=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Chloro-6-fluoroquinoline-3-carbaldehyde features a quinoline backbone—a fused bicyclic system comprising a benzene ring and a pyridine ring. Substituents include:

-

Chlorine at position 2, enhancing electrophilic reactivity.

-

Fluorine at position 6, contributing to metabolic stability and lipophilicity.

-

An aldehyde group at position 3, enabling nucleophilic additions and condensations .

The molecular formula is C₁₀H₅ClFNO, with a molecular weight of 209.60 g/mol. The SMILES notation (O=CC1=CC2=CC(F)=CC=C2N=C1Cl) underscores its planar aromatic system and substituent positions .

Physical and Thermodynamic Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Density | 1.6 ± 0.1 g/cm³ | |

| Boiling Point | 367.2 ± 37.0 °C | |

| Flash Point | 175.9 ± 26.5 °C | |

| LogP (Partition Coefficient) | 2.43 |

The compound’s density and logP suggest moderate hydrophobicity, favoring membrane permeability in biological systems .

Synthesis and Industrial Manufacturing

Laboratory-Scale Synthesis

The Vilsmeier-Haack reaction is the primary method for synthesizing 2-chloro-6-fluoroquinoline-3-carbaldehyde. This one-pot reaction involves:

-

Activation: Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to generate the Vilsmeier reagent.

-

Formylation: Electrophilic attack at the 3-position of the quinoline ring introduces the aldehyde group .

Reaction conditions typically require anhydrous solvents and temperatures between 80–100°C, yielding purities >95% after recrystallization .

Industrial Production

Scaled manufacturing employs continuous flow reactors to optimize heat transfer and reduce byproduct formation. Key process parameters include:

-

Residence Time: 10–15 minutes.

-

Catalyst: Lewis acids (e.g., ZnCl₂) to accelerate formylation.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The chlorine atom at position 2 undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions. For example:

This reaction generates analogues with enhanced antibacterial activity .

Oxidation and Reduction

-

Oxidation: The aldehyde group converts to a carboxylic acid using KMnO₄, yielding 2-chloro-6-fluoroquinoline-3-carboxylic acid (CAS 1017222-23-9) .

-

Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol, useful in prodrug design .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Studies demonstrate potent activity against:

Mechanism: The compound inhibits DNA gyrase by stabilizing the enzyme-DNA complex, preventing bacterial DNA replication . Concurrent ROS generation exacerbates oxidative damage, leading to cell death .

Antioxidant Properties

In DPPH assays, derivatives exhibit radical scavenging activity (IC₅₀: 12–25 µM), attributed to the aldehyde group’s electron-deficient carbon .

Pharmacokinetic and Toxicological Profile

Absorption and Metabolism

-

LogP: 2.43 ensures moderate gastrointestinal absorption.

-

Metabolism: Hepatic cytochrome P450 enzymes oxidize the aldehyde to carboxylic acid, excreted renally .

Toxicity Data

-

Acute Toxicity (LD₅₀): 320 mg/kg (oral, rats).

-

Hazards: H302 (harmful if swallowed), H319 (causes eye irritation) .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The compound is a precursor to:

-

Antibiotics: Fluoroquinolone derivatives with broad-spectrum activity.

-

Anticancer Agents: Topoisomerase II inhibitors under preclinical evaluation .

Dye Synthesis

Reactive aldehyde and halogen groups facilitate coupling with aromatic amines, producing azo dyes for textiles .

Recent Advances and Case Studies

Derivative Synthesis and Screening

A 2024 study synthesized 15 hydrazone derivatives, with 3n (thioamide variant) showing dual antimicrobial and antioxidant effects (Table 1) .

| Derivative | R Group | MIC (S. aureus) | IC₅₀ (DPPH) |

|---|---|---|---|

| 3b | 4-methyl | 8 µg/mL | 18 µM |

| 3n | thioamide | 2 µg/mL | 12 µM |

In Silico Molecular Docking

Docking simulations against E. coli DNA gyrase B revealed binding affinities of −8.2 kcal/mol, surpassing ciprofloxacin (−7.5 kcal/mol) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume